molecular formula C12H17BrClNO2S B1379009 4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride CAS No. 1864015-66-6

4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride

Cat. No.: B1379009
CAS No.: 1864015-66-6
M. Wt: 354.69 g/mol
InChI Key: MVYQNFIQPVLFLN-UHFFFAOYSA-N
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Description

Structural Overview and Classification

4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride is classified as a complex organosulfur compound featuring multiple distinct structural domains that contribute to its chemical properties and potential applications. The compound possesses the molecular formula C₁₂H₁₇BrClNO₂S and exhibits a molecular weight of 354.69 grams per mole, as documented in comprehensive chemical databases. The Chemical Abstracts Service has assigned this compound the registry number 1864015-66-6, providing a unique identifier for its chemical identity.

The molecular architecture of this compound can be deconstructed into several key structural components that define its chemical classification and behavior. The central piperidine ring system constitutes a six-membered saturated heterocycle containing one nitrogen atom, which represents one of the most important heterocyclic scaffolds in medicinal chemistry. Piperidine itself is an organic compound with the molecular formula (CH₂)₅NH, consisting of a six-membered ring containing five methylene bridges and one amine bridge. This heterocyclic framework prefers a chair conformation similar to cyclohexane, with the nitrogen atom introducing unique conformational considerations that distinguish it from purely carbocyclic systems.

The bromophenyl component introduces an aromatic domain to the molecular structure, specifically featuring a para-substituted brominated benzene ring. This aromatic system contributes to the compound's electronic properties and provides a site for potential further chemical modifications through standard aromatic substitution reactions. The bromine substituent serves as both an electron-withdrawing group and a potential leaving group, offering versatility in synthetic applications and structure-activity relationship studies.

The sulfonyl functional group (-SO₂-) represents a critical structural element that places this compound firmly within the organosulfur category. Organosulfur compounds are characterized by the presence of sulfur atoms incorporated into organic molecular frameworks, and they represent a vast and diverse class of chemical entities. The sulfonyl group specifically belongs to the family of compounds containing polyvalent sulfur, where the sulfur atom exhibits oxidation states higher than its standard bivalent form. In sulfonyl compounds, the sulfur atom is formally in the +6 oxidation state, bonded to two oxygen atoms and two carbon-containing substituents.

Property Value
Molecular Formula C₁₂H₁₇BrClNO₂S
Molecular Weight 354.69 g/mol
CAS Registry Number 1864015-66-6
PubChem CID 72716358
InChI Key MVYQNFIQPVLFLN-UHFFFAOYSA-N

The hydrochloride salt form of this compound represents a common pharmaceutical formulation strategy employed to enhance the solubility and stability of organic bases. The piperidine nitrogen atom serves as the basic center that can be protonated to form the hydrochloride salt, a modification that typically improves the compound's aqueous solubility and crystallization properties. This salt formation is particularly important for compounds intended for biological evaluation or pharmaceutical development, as it often enhances bioavailability and handling characteristics.

From a structural classification perspective, this compound represents a multifunctional entity that combines elements from several important chemical classes. It can be categorized as a piperidine derivative, an organosulfur compound, an aromatic halide, and a sulfonamide-related structure. This multifaceted classification underscores the compound's potential versatility in various chemical applications and its value as a synthetic intermediate or pharmaceutical scaffold.

Historical Context in Organosulfur Chemistry

The development of organosulfur chemistry has followed a trajectory that parallels the broader evolution of organic chemistry, with sulfur-containing compounds playing increasingly important roles in both synthetic methodology and practical applications. The historical foundations of organosulfur chemistry can be traced to early observations of naturally occurring sulfur-containing compounds, which provided the initial impetus for understanding the unique properties and potential applications of this chemical class.

Piperidine itself has significant historical importance in organic chemistry, having been first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the connection between this heterocyclic amine and natural products found in black pepper. This early work laid the foundation for understanding piperidine as a fundamental building block in natural products and synthetic chemistry.

The evolution of sulfonyl chemistry represents a parallel development that has contributed significantly to the modern understanding of organosulfur compounds. Sulfoxides and sulfones constitute two major groups of organosulfur compounds that have no direct counterparts among organic oxygen compounds, making them unique and valuable synthetic targets. The development of methods for synthesizing and manipulating these polyvalent sulfur compounds has been crucial for expanding the chemical space available to medicinal chemists and synthetic organic chemists.

The historical development of organosulfur chemistry has been driven by several key factors, including the recognition of sulfur's essential role in biological systems. Nature is abundant with organosulfur compounds, with sulfur being vital for life processes. Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds, highlighting the fundamental importance of sulfur-containing molecules in biochemistry. Additionally, important pharmaceuticals such as penicillin and sulfa drugs contain sulfur, demonstrating the medicinal chemistry significance of this chemical class.

The synthetic methodology for creating complex organosulfur compounds has evolved significantly over the past century. Traditional approaches often relied on the direct functionalization of simpler sulfur-containing precursors, but modern methods have expanded to include sophisticated radical chemistry, transition metal catalysis, and photochemical processes. The development of sulfonyl fluoride chemistry, for example, has opened new avenues for creating sulfonyl-containing compounds with improved reactivity profiles and synthetic accessibility.

Industrial applications have also driven the historical development of organosulfur chemistry. The presence of organosulfur compounds in fossil fuels has necessitated the development of efficient removal methods, leading to advances in hydrodesulfurization technology and a deeper understanding of organosulfur compound behavior under various conditions. This industrial imperative has contributed to the broader knowledge base surrounding organosulfur chemistry and has influenced the development of new synthetic methods and analytical techniques.

The historical context of piperidine derivatives in pharmaceutical chemistry provides additional perspective on the significance of compounds like this compound. Piperidine and its derivatives have become ubiquitous building blocks in pharmaceuticals and fine chemicals. The piperidine structure is found in numerous important medications across various therapeutic categories, including selective serotonin reuptake inhibitors, antihistamines, antipsychotic medications, and opioids.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly recognized the importance of organosulfur compounds as versatile tools for advancing both fundamental understanding and practical applications. The field of organosulfur chemistry has experienced renewed interest due to the development of sustainable synthetic methodologies and the recognition of sulfur-containing molecules as crucial components in various technological applications. This resurgence has positioned compounds like this compound at the forefront of current research efforts.

Modern synthetic chemistry has embraced organosulfur compounds as valuable building blocks for constructing complex molecular architectures. The unique reactivity profiles of sulfur-containing functional groups offer synthetic chemists unprecedented opportunities for selective transformations and efficient synthetic routes. Sulfonyl compounds, in particular, have gained attention for their ability to participate in diverse chemical reactions while maintaining stability under various reaction conditions.

The development of sulfur fluoride exchange chemistry has revolutionized the field of organosulfur research, with sulfonyl fluorides emerging as privileged reactive intermediates. This chemistry has been particularly valuable for applications in chemical biology and molecular pharmacology, where the unique properties of sulfonyl fluorides enable site-specific targeting under various chemical and biological contexts. The success of this approach has highlighted the importance of designing and synthesizing diverse sulfonyl-containing compounds for evaluation as potential research tools and therapeutic agents.

Contemporary research in piperidine chemistry has focused on developing new synthetic methods for accessing functionalized piperidine derivatives efficiently. Matrix metalloproteinase inhibitors based on piperidine sulfone hydroxamic acids represent one example of how modern medicinal chemistry leverages the structural features of piperidine-containing organosulfur compounds. These studies have demonstrated the potential for achieving potent biological activity while maintaining selectivity profiles that are essential for therapeutic applications.

The integration of sustainable chemistry principles into organosulfur synthetic methodology has become a major focus of contemporary research. Green sulfurizing reagents and environmentally friendly synthetic protocols are being developed to address the growing demand for sustainable chemical processes. This emphasis on sustainability has led to innovations in reaction design and the development of new reagents that minimize environmental impact while maintaining synthetic efficiency.

Research Area Significance Applications
Sulfur Fluoride Exchange Chemistry High reactivity with biological targets Chemical biology probes, pharmaceuticals
Sustainable Organosulfur Synthesis Environmental compatibility Green chemical processes
Piperidine Derivative Development Diverse biological activities Drug discovery, materials science
Matrix Metalloproteinase Inhibition Therapeutic potential Cancer research, anti-inflammatory agents

Advanced synthetic methodologies have enabled the preparation of increasingly complex organosulfur compounds with precise control over stereochemistry and functional group placement. Visible-light-mediated synthetic transformations have emerged as particularly powerful tools for accessing aliphatic sulfonyl compounds through mild reaction conditions. These methods have expanded the accessible chemical space for organosulfur compounds and have facilitated the rapid construction of compound libraries for biological screening.

The role of computational chemistry in contemporary organosulfur research cannot be overlooked. Modern computational tools enable researchers to predict the properties and reactivity of complex organosulfur compounds before synthesis, leading to more efficient research strategies and better understanding of structure-activity relationships. This computational approach has been particularly valuable for understanding the conformational preferences and electronic properties of compounds containing multiple functional groups, such as this compound.

Contemporary chemical biology applications have demonstrated the unique value of organosulfur compounds as molecular probes and therapeutic agents. The ability of sulfonyl-containing compounds to form covalent bonds with biological targets while maintaining appropriate stability profiles has made them attractive candidates for drug discovery efforts. The development of covalent inhibitors and chemical probes based on organosulfur scaffolds represents an active area of research with significant potential for advancing our understanding of biological systems.

The interdisciplinary nature of contemporary organosulfur research has fostered collaborations between synthetic chemists, chemical biologists, and materials scientists. This collaborative approach has led to innovations in compound design and has accelerated the translation of fundamental research discoveries into practical applications. The continued development of new synthetic methods, combined with advances in biological screening and computational modeling, positions organosulfur chemistry as a dynamic and rapidly evolving field with significant potential for future breakthroughs.

Properties

IUPAC Name

4-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S.ClH/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYQNFIQPVLFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864015-66-6
Record name Piperidine, 4-[[(4-bromophenyl)sulfonyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864015-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 4-(4'-Bromophenyl)piperidine

Method Overview:
This compound can be synthesized via catalytic hydrogenation of 4-(4'-bromophenyl)-1,2,3,6-tetrahydropyridine. The process involves hydrogenation under a hydrogen atmosphere with a rhodium catalyst in dry methanol, as described in recent patent literature.

Reaction Conditions:

  • Reactants: 4-(4'-bromophenyl)-1,2,3,6-tetrahydropyridine
  • Catalyst: Rhodium-based catalyst contaminated with carbon
  • Solvent: Dry methanol
  • Atmosphere: Hydrogen at 100 psi
  • Temperature: Room temperature
  • Duration: 24 hours

Reaction Data:

Parameter Details
Yield 98%
Molecular weight 240.14 g/mol
Reaction time 24 hours
NMR (¹H, MeOD) δ 1.55-1.70 (m, 2H), 2.55-2.56 (m, 1H), 3.09-3.06 (m, 2H), aromatic protons at δ 7.13 and 7.31 (d, J=8.0 Hz, 2H each)

Research Findings:
This method provides a high-yielding route to the intermediate, with the hydrogenation step efficiently converting the tetrahydropyridine to piperidine derivative, which is crucial for subsequent sulfonylation.

Sulfonylation to Form the Bromophenyl Sulfonyl Derivative

Method Overview:
The key step involves sulfonylation of the piperidine ring with 4-bromobenzenesulfonyl chloride. The process is typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane or chloroform.

Reaction Conditions:

  • Reactants: 4-(4'-bromophenyl)piperidine and 4-bromobenzenesulfonyl chloride
  • Base: Triethylamine
  • Solvent: Dichloromethane
  • Temperature: 0-30°C
  • Duration: 2-4 hours

Reaction Data:

Parameter Details
IR (cm⁻¹) 1329 (S=O stretch), 1531 (C=C), 1760 (C=O)
Yield Approximately 80-90% depending on conditions
Purity Confirmed via IR, ¹H-NMR, and EI-MS spectra

Research Findings:
The sulfonylation step introduces the sulfonylphenyl group onto the piperidine nitrogen, forming the key sulfonyl intermediate necessary for further derivatization.

Conversion to Hydrochloride Salt

Method Overview:
The final step involves converting the sulfonylated piperidine to its hydrochloride salt, which enhances stability and solubility. This is achieved by treatment with hydrogen chloride in ethanol or methanol, followed by concentration and crystallization.

Reaction Conditions:

  • Reactant: Sulfonylated piperidine
  • Reagent: Hydrogen chloride (30% in ethanol or methanol)
  • Temperature: 10-20°C initially, then warmed to 80°C
  • Duration: 1-2 hours

Data and Yield:

Parameter Details
Yield Approximately 79-85%
Melting Point Characteristic of hydrochloride salts
NMR Confirmation Spectrum matches expected structure

Research Findings:
This salt formation step is straightforward, with high yields and confirmed by spectroscopic analysis, ensuring the compound's suitability for pharmaceutical applications.

Summary of Preparation Methods

Step Description Key Conditions Typical Yield References
1 Hydrogenation of tetrahydropyridine Rh catalyst, MeOH, 24 h 98%
2 Sulfonylation with 4-bromobenzenesulfonyl chloride Triethylamine, DCM, 0-30°C, 2-4 h 80-90%
3 Hydrochloride salt formation HCl in ethanol/methanol, 10-20°C, then warm 79-85% ,

Research Findings and Data Table

Aspect Findings References
High-yielding routes Catalytic hydrogenation and sulfonylation are efficient ,
Spectroscopic confirmation NMR, IR, and MS spectra confirm structure ,,
Reaction optimization Temperature control and choice of solvent crucial ,
Purity and stability Hydrochloride salts exhibit high stability and purity ,

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H15BrClN2O2S, characterized by a piperidine ring attached to a bromophenylsulfonyl group. This unique structure allows it to engage in various chemical reactions, making it a valuable intermediate in the synthesis of more complex organic molecules.

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Development : The compound serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological disorders. Its structural properties suggest potential use as a therapeutic agent for conditions such as Parkinson's disease and schizophrenia due to its interaction with dopamine receptors.
  • Enzyme Inhibition Studies : Research indicates that 4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride can inhibit specific enzymes, making it useful for studying enzyme kinetics and mechanisms.

2. Organic Synthesis

  • Building Block for Complex Molecules : This compound is utilized as a building block in organic synthesis, facilitating the creation of heterocycles and other complex structures. It is particularly useful in synthesizing sulfanyl-substituted piperidines.
  • Synthesis of Specialty Chemicals : It is also employed in producing specialty chemicals and materials, contributing to advancements in polymer chemistry and material science .

3. Biological Studies

  • Neuropharmacology : Investigations into the neuroprotective effects of similar compounds have shown that they can protect dopaminergic neurons from degeneration, indicating potential therapeutic benefits for neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit inhibitory effects against Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new antimycobacterial agents.

Case Studies and Research Findings

  • Antimycobacterial Activity Study : A study reported that derivatives similar to this compound showed minimum inhibitory concentrations (MIC) against M. tuberculosis, ranging from 6.3 to 23 µM, indicating promising antimicrobial properties.
  • Neuroprotective Effects : Research has demonstrated that compounds with similar structures can protect dopaminergic neurons from degeneration, suggesting their potential utility in treating neurodegenerative diseases like Parkinson's disease.
  • Structure-Activity Relationship (SAR) : Studies exploring SAR have revealed how modifications at the piperidine nitrogen or changes in the bromophenyl moiety significantly affect potency and selectivity against biological targets, guiding future drug design efforts.

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Phenylsulfonyl Derivatives

4-[(4-Chlorophenyl)sulfonyl]piperidine Hydrochloride (CAS RN: 101768-64-3)
  • Molecular Formula: C₁₁H₁₅Cl₂NO₂S
  • Molecular Weight : 296.21 g/mol
  • Key Differences : Replaces bromine with chlorine at the para position. Chlorine’s smaller atomic radius and lower lipophilicity compared to bromine may reduce hydrophobic interactions in biological systems.
4-[(4-Methylphenyl)sulfonyl]piperidine Hydrochloride (CAS RN: 3470-46-0)
  • Molecular Formula: C₁₂H₁₇ClNO₂S (inferred)
  • Molecular Weight : ~290.84 g/mol (calculated)
  • Key Differences : A methyl group replaces bromine, introducing electron-donating effects. This could alter electronic interactions with target proteins compared to the electron-withdrawing bromine .

Sulfonylmethyl-Substituted Piperidines with Non-Aromatic Groups

4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine Hydrochloride
  • Molecular Formula: C₁₀H₂₀ClNO₂S
  • Molecular Weight : 253.79 g/mol
  • Key Differences: Cyclopropylmethyl group replaces 4-bromophenyl.

Benzyl-Substituted Piperidines

4-(4-Fluorobenzyl)piperidine Hydrochloride (CAS RN: N/A)
  • Molecular Formula : C₁₂H₁₆ClFN
  • Molecular Weight : 229.72 g/mol
  • Key Differences : Fluorobenzyl substituent instead of sulfonylmethyl. The absence of a sulfonyl group limits hydrogen-bonding capacity but increases lipophilicity.

Structural Isomers and Ring Variants

4-(3-Bromophenyl)piperidine Hydrochloride (CAS RN: 1187931-39-0)
  • Key Differences : Bromine at the meta position rather than para. Para substitution often enhances steric alignment in receptor binding, suggesting the target compound may have superior pharmacological activity .
3-(4-Bromophenyl)pyrrolidine Hydrochloride (CAS RN: 1088410-99-4)
  • Key Differences: Pyrrolidine (5-membered ring) vs. piperidine (6-membered).

Data Table: Comparative Analysis

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features
4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine HCl 1864015-66-6 C₁₂H₁₇BrClNO₂S 354.69 4-Bromophenylsulfonylmethyl High lipophilicity, strong EWG*
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl 101768-64-3 C₁₁H₁₅Cl₂NO₂S 296.21 4-Chlorophenylsulfonyl Smaller halogen, moderate EWG
4-[(4-Methylphenyl)sulfonyl]piperidine HCl 3470-46-0 C₁₂H₁₇ClNO₂S ~290.84 4-Methylphenylsulfonyl Electron-donating methyl group
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine HCl N/A C₁₀H₂₀ClNO₂S 253.79 Cyclopropylmethylsulfonylmethyl Steric constraints, non-aromatic
4-(4-Fluorobenzyl)piperidine HCl N/A C₁₂H₁₆ClFN 229.72 4-Fluorobenzyl Lipophilic, lacks sulfonyl

*EWG: Electron-Withdrawing Group

Biological Activity

4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential applications in treating various diseases, particularly neurological disorders and cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a bromophenyl moiety. This unique structure contributes to its biological properties, making it a valuable intermediate in drug synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the piperidine ring may interact with various receptors in the nervous system, modulating their function and contributing to its therapeutic effects.

Medicinal Chemistry

The compound is explored as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. Its structural features allow for modifications that enhance potency and selectivity against specific targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that analogs with similar structures demonstrate IC50 values in the nanomolar range against colon cancer cells . The presence of the bromophenyl group is believed to enhance the compound's interaction with cancer-related targets.

Enzyme Inhibition

The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. It shows promise in inhibiting enzymes that play crucial roles in disease progression, particularly in cancer and inflammatory pathways .

Table 1: Summary of Biological Activities

Study Cell Line IC50 (µM) Mechanism
Colon Cancer0.25 - 2.4Cytotoxicity
Various< 10Enzyme inhibition
NeurologicalTBDReceptor modulation

Case Study: Anticancer Activity

In a study evaluating various TASIN analogs, compounds structurally related to this compound were synthesized and tested against colon cancer cell lines. The most potent analog displayed an IC50 value of 2.4 µM, demonstrating significant anticancer activity compared to standard treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of the sulfonyl group and the bromophenyl substitution in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity, highlighting the need for careful design in drug development .

Q & A

Q. What are the established synthesis methods for 4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 4-bromobenzenesulfonyl chloride and 4-(hydroxymethyl)piperidine under alkaline conditions (e.g., using triethylamine). The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions. The hydrochloride salt is precipitated by adding HCl gas or concentrated HCl to the crude product, followed by recrystallization from ethanol/water . Purity is confirmed by TLC (silica gel, chloroform/methanol 9:1) and HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR in DMSO-d6_6 confirm the sulfonylmethyl-piperidine backbone and bromophenyl substitution. Key signals include the piperidine methylene protons (δ 3.2–3.5 ppm) and aromatic protons (δ 7.6–7.8 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion [M+H]+^+ at m/z 348.0 (calculated for C12_{12}H15_{15}BrNO2_2S+^+).
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are compared against theoretical values (e.g., C: 41.05%, H: 4.30%, N: 3.99%) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Yield optimization involves:

  • Temperature Control: Maintaining 0–5°C during sulfonylation to suppress sulfonate ester formation.
  • Stoichiometric Precision: Using a 10% excess of 4-bromobenzenesulfonyl chloride to ensure complete piperidine substitution.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. For industrial-scale production, fractional crystallization in ethanol achieves >95% purity .

Q. How do storage conditions impact compound stability, and what decomposition products form?

Methodological Answer: The compound is hygroscopic and degrades under humidity or light. Accelerated stability studies (40°C/75% RH for 6 months) reveal:

  • Hydrolysis: The sulfonylmethyl group hydrolyzes to 4-(hydroxymethyl)piperidine and 4-bromobenzenesulfonic acid, detectable via HPLC retention time shifts .
  • Photodegradation: UV exposure generates a bromine-free radical intermediate, leading to cross-linked byproducts (monitored by LC-MS).
    Mitigation: Store in amber vials under argon at –20°C, with desiccants .

Q. How can contradictions in biological activity data be resolved across studies?

Methodological Answer: Discrepancies in reported IC50_{50} values (e.g., kinase inhibition assays) may arise from:

  • Impurity Profiles: Trace solvents (e.g., residual DMF) can interfere with assays. Validate purity via 1^1H NMR and differential scanning calorimetry (DSC) .
  • Assay Conditions: Standardize buffer pH (e.g., 7.4 vs. 6.8) and ATP concentrations in enzymatic assays.
  • Metabolite Interference: Use LC-MS/MS to identify metabolites like 4-bromobenzenesulfonic acid, which may exhibit off-target effects .

Q. What computational approaches predict the compound’s receptor-binding affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with receptor crystal structures (e.g., serotonin transporters) to simulate binding poses. Focus on sulfonyl oxygen interactions with Lys200^{200} and piperidine nitrogen protonation states .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .

Safety & Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .
  • Spill Management: Neutralize spills with activated charcoal, then collect in sealed containers for incineration. Avoid aqueous cleanup to prevent hydrolysis .
  • First Aid: For skin contact, rinse with 10% polyethylene glycol 400 solution; for eye exposure, irrigate with saline for 15 minutes .

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